4-(2-pyridinyl)-4-Piperidinemethanol
Description
4-(2-Pyridinyl)-4-piperidinemethanol is a piperidine derivative featuring a pyridine substituent at the 4-position of the piperidine ring and a hydroxymethyl group at the same position.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(4-pyridin-2-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c14-9-11(4-7-12-8-5-11)10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2 |
InChI Key |
JIWTTXFKHUWNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CO)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyridinyl)-4-Piperidinemethanol typically involves the reaction of 2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. One common method is the reduction of the intermediate Schiff base formed between 2-pyridinecarboxaldehyde and piperidine using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-pyridinyl)-4-Piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Formation of 4-(2-pyridinyl)-4-piperidone.
Reduction: Formation of 4-(2-piperidinyl)-4-Piperidinemethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-(2-pyridinyl)-4-Piperidinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 4-(2-pyridinyl)-4-Piperidinemethanol involves its interaction with specific molecular targets. The pyridinyl group can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The introduction of fluorinated aromatic groups (e.g., compound 7 ) enhances selectivity for resistant biological targets, likely due to improved binding affinity and metabolic resistance.
- Positional Isomerism: The methyl substitution in (4-methylpiperidin-4-yl)methanol versus (4-methylpiperidin-3-yl)methanol alters steric and electronic properties, impacting receptor interactions.
- Pharmacological Profiles: Azaperol and Azacyclonol demonstrate how pyridine and phenyl substitutions direct activity toward specific CNS targets, contrasting with the simpler 4-(2-pyridinyl)-4-piperidinemethanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
